N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3NO2 and its molecular weight is 349.353. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis and Structural Analysis
Research on compounds with structural similarities to N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(trifluoromethyl)benzamide demonstrates their significance in enantioselective synthesis and structural analysis. For instance, the synthesis of piperidines from (S)-methylpyroglutamate shows the utility of N-methoxy-N-methylamide derivatives in producing enantioselective compounds, which could be applied in the development of pharmaceuticals and complex organic molecules (Calvez, Chiaroni, & Langlois, 1998). Similarly, studies on supramolecular packing motifs involving aryl rings and hydrogen-bonded amide strands highlight the structural uniqueness and potential for creating new materials or understanding molecular organization (Lightfoot, Mair, Pritchard, & Warren, 1999).
Synthetic Utility of N-Methoxy-N-methylamide Derivatives
The use of N-methoxy-N-methylamide derivatives, commonly referred to as Weinreb amides, in organic synthesis is well documented. These derivatives serve as excellent acylating agents and are instrumental in various synthetic routes, offering a broad range of applications in academia and the pharmaceutical industry. The review on the synthetic utility of Weinreb amides underscores their importance in constructing complex molecules and their widespread use across various synthetic endeavors (Balasubramaniam & Aidhen, 2008).
Novel Synthetic Methods and Antihyperglycemic Agents
Research on novel synthetic methods and the development of antihyperglycemic agents provides insights into the potential medicinal applications of related benzamide derivatives. The synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives and their identification as antidiabetic agents indicate the potential therapeutic applications of similar compounds in treating diabetes mellitus (Nomura et al., 1999).
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c1-25-18(10-13-6-2-3-7-14(13)11-18)12-23-17(24)15-8-4-5-9-16(15)19(20,21)22/h2-9H,10-12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXNIWJTUQWVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.